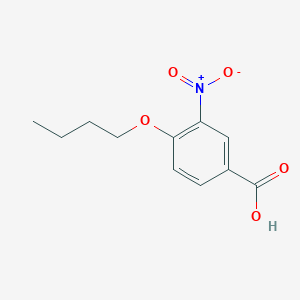

4-Butoxy-3-nitrobenzoic acid

CAS No.: 4906-28-9

Cat. No.: VC2032927

Molecular Formula: C11H13NO5

Molecular Weight: 239.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4906-28-9 |

|---|---|

| Molecular Formula | C11H13NO5 |

| Molecular Weight | 239.22 g/mol |

| IUPAC Name | 4-butoxy-3-nitrobenzoic acid |

| Standard InChI | InChI=1S/C11H13NO5/c1-2-3-6-17-10-5-4-8(11(13)14)7-9(10)12(15)16/h4-5,7H,2-3,6H2,1H3,(H,13,14) |

| Standard InChI Key | WMMDYUIWNRMKKM-UHFFFAOYSA-N |

| SMILES | CCCCOC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |

| Canonical SMILES | CCCCOC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |

Introduction

Structural Information

4-Butoxy-3-nitrobenzoic acid, with the molecular formula C₁₁H₁₃NO₅, is a substituted benzoic acid derivative containing both butoxy and nitro functional groups attached to a benzene ring . The compound has a carboxylic acid group (-COOH) at position 1, a butoxy group (-OC₄H₉) at position 4, and a nitro group (-NO₂) at position 3 . It should be noted that this compound is sometimes referred to as 3-butoxy-4-nitrobenzoic acid in some literature sources, indicating potential positional isomers or nomenclature variations .

The structural representation can be encoded in various formats:

-

SMILES notation: CCCCOC1=C(C=CC(=C1)C(=O)O)N+[O-]

-

InChI: InChI=1S/C11H13NO5/c1-2-3-6-17-10-7-8(11(13)14)4-5-9(10)12(15)16/h4-5,7H,2-3,6H2,1H3,(H,13,14)

The compound has a molecular weight of 239.22 g/mol, reflecting its medium-sized organic structure with multiple functional groups .

Physical and Chemical Properties

4-Butoxy-3-nitrobenzoic acid exhibits specific physical and chemical properties that influence its behavior in various environments and reactions. Table 1 summarizes the key physical properties of this compound.

Table 1: Physical Properties of 4-Butoxy-3-nitrobenzoic acid

The compound demonstrates significant chemical characteristics related to its functional groups. The carboxylic acid group (-COOH) provides acidic properties, while the nitro group (-NO₂) acts as an electron-withdrawing substituent that influences the reactivity of the aromatic ring. The butoxy group (-OC₄H₉) contributes to the lipophilicity of the molecule and affects its solubility in various solvents .

Computational Chemistry Data

Computational chemistry provides additional insights into the compound's behavior in biological systems and chemical reactions:

These parameters suggest that 4-butoxy-3-nitrobenzoic acid possesses moderate cell membrane permeability and potential for hydrogen bonding interactions in biological systems .

Spectroscopic Properties

Mass spectrometry analysis of 4-butoxy-3-nitrobenzoic acid reveals specific fragmentation patterns and adduct formations. Table 2 presents predicted collision cross-section data for various ion forms, which is valuable for analytical identification and characterization.

Table 2: Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 240.08666 | 150.1 |

| [M+Na]⁺ | 262.06860 | 161.7 |

| [M+NH₄]⁺ | 257.11320 | 156.3 |

| [M+K]⁺ | 278.04254 | 159.7 |

| [M-H]⁻ | 238.07210 | 151.4 |

| [M+Na-2H]⁻ | 260.05405 | 154.2 |

| [M]⁺ | 239.07883 | 151.7 |

| [M]⁻ | 239.07993 | 151.7 |

The mass spectral data demonstrates that 4-butoxy-3-nitrobenzoic acid forms various adducts with different ions, each having characteristic collision cross-section values that aid in its identification using advanced analytical techniques .

Synthesis Methods

Several synthetic routes have been developed for preparing 4-butoxy-3-nitrobenzoic acid, each with distinct advantages in terms of yield, purity, and environmental impact.

Nitration of 4-Alkoxybenzoic Acid

A significant approach involves the selective nitration of 4-alkoxybenzoic acid:

-

A mixture of 4-n-butoxybenzoic acid and 40-80% nitric acid is prepared, where the nitric acid is at least 8 times the weight of the starting material.

-

The reaction proceeds at temperatures between 30-100°C.

-

After completion, the reaction mixture is cooled to precipitate the product.

-

The crystalline product is isolated by filtration, providing 4-n-butoxy-3-nitrobenzoic acid with approximately 76.2% yield and 99.2% purity .

This method offers several advantages over conventional nitration approaches using mixed acids:

-

It achieves selective mononitration without generating dinitro byproducts

-

It avoids the use of environmentally problematic halogenated hydrocarbon solvents

-

It produces minimal acidic waste solutions containing sulfuric acid and nitric acid

Alkylation of Hydroxynitrobenzoic Acid

An alternative synthesis route involves:

-

Reaction of 4-hydroxy-3-nitrobenzoic acid with p-toluenesulfonic acid n-butyl ester

-

Use of potassium carbonate in xylene as reaction conditions

This methodology was reported by Clinton et al. in the Journal of the American Chemical Society (1952, vol. 74, p. 592, 595) and provides the compound with a melting point of 165-167°C from dilute alcohol .

Applications and Uses

4-Butoxy-3-nitrobenzoic acid serves as a versatile building block in organic synthesis, finding applications in several fields:

Chemical Intermediates

The compound functions as an important intermediate in the preparation of:

Pharmaceutical Research

In pharmaceutical development, 4-butoxy-3-nitrobenzoic acid serves as a precursor for compounds with biological activity:

-

It can be reduced to form corresponding amino derivatives, which are valuable building blocks for pharmaceutical synthesis

-

It is used in the synthesis of aminobenzoate derivatives, such as 2-dialkylaminoethyl 4-alkoxy-3-aminobenzoates

Material Science Applications

The compound has been employed in the synthesis of complex organic structures used in material science research:

-

As a reagent in the preparation of cyclobuta[de]naphthalen derivatives

-

In crystallographic studies of complex molecular arrangements

The compound is available in various grades of purity, typically ≥95%, making it suitable for research and development applications in both academic and industrial settings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume